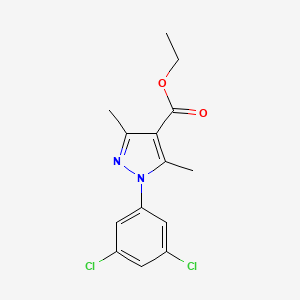

ethyl 1-(3,5-dichlorophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

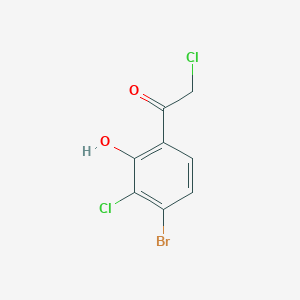

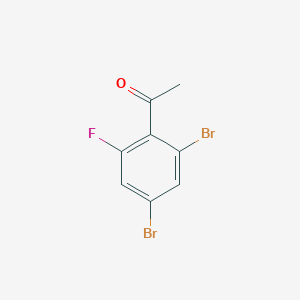

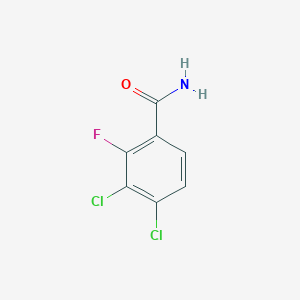

Ethyl 1-(3,5-dichlorophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylate is a chemical compound with the following structural formula: !Compound Structure . It belongs to the class of pyrazole derivatives and exhibits interesting biological properties.

Synthesis Analysis

- Further react ethyl N-benzyl-3,5-dimethyl-1H-pyrazole-4-carboxylate with 3,5-dichlorobenzyl bromide to yield ethyl 1-(3,5-dichlorophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylate .

Molecular Structure Analysis

The molecular structure of this compound consists of a pyrazole ring bearing an ethyl ester group and a 3,5-dichlorophenyl substituent. The presence of chlorine atoms in the phenyl ring contributes to its unique properties .

Scientific Research Applications

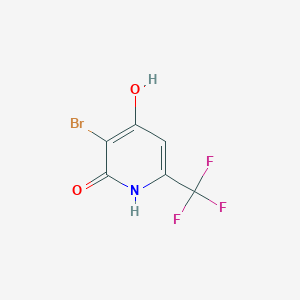

Mycobacterial Energetics Disruption

Ethyl 1-(3,5-dichlorophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylate: has been identified as a compound that can significantly affect the energetics of Mycobacterium tuberculosis . This activity is crucial in the search for new therapeutic strategies against tuberculosis, especially given the rise of drug-resistant strains . The compound’s ability to disrupt mycobacterial energetics makes it a potential candidate for adjuvant therapies, which aim to enhance existing treatments rather than replace them.

Efflux Inhibitor Characteristics

The compound has shown promise as an efflux inhibitor (EI), which can slow down the emergence of resistance and positively affect the duration of treatment . EIs are particularly important in combating bacterial resistance, and the structure-activity relationships around this compound have been explored to balance efflux inhibitory characteristics with tolerable toxicity and drug-like physicochemical features.

Chiral Drug Intermediates Synthesis

In the field of medicinal chemistry, the synthesis of chiral drug intermediates is of paramount importanceEthyl 1-(3,5-dichlorophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylate could potentially be used in biocatalysis processes to produce chiral intermediates with high selectivity . This application is significant for the production of enantiopure drugs, which are crucial for therapeutic efficacy and safety.

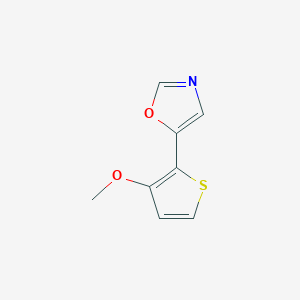

Biological Activity of Oxazole Derivatives

Oxazole derivatives, which are structurally related to the compound , have a wide spectrum of biological activities. These activities include antimicrobial, anticancer, antitubercular, anti-inflammatory, and antidiabetic properties . The compound could serve as an intermediate in the synthesis of new oxazole derivatives with potential therapeutic applications.

Neurotoxicity Studies

Newly synthesized derivatives of the compound can be studied for their neurotoxic potentials. This includes investigating their effects on enzyme activities and oxidative stress levels in the brain, which are critical parameters for understanding the safety profile of new therapeutic agents .

Anticonvulsant Potential

The compound’s derivatives can also be evaluated for their anticonvulsant potential. This is particularly relevant for the development of new treatments for epilepsy and other seizure disorders. The affinity of these derivatives at specific receptors and their biological activity in animal models are key areas of research .

Mechanism of Action

Target of Action

Similar compounds have been reported to affect mycobacterium tuberculosis energetics .

Mode of Action

A structurally similar compound, fluralaner, inhibits γ-aminobutyric acid (gaba)-gated chloride channels (gaba a receptors) and l-glutamate-gated chloride channels (glucls) .

Biochemical Pathways

It’s worth noting that similar compounds have been reported to disrupt mycobacterial energetics .

Pharmacokinetics

Similar compounds have been reported to be excreted in urine over a period of 96 to 120 hours after administration .

Result of Action

Similar compounds have been reported to have potent antileishmanial and antimalarial activities .

Action Environment

It’s worth noting that the efficacy of similar compounds can be influenced by factors such as the presence of other drugs and the physiological state of the organism .

properties

IUPAC Name |

ethyl 1-(3,5-dichlorophenyl)-3,5-dimethylpyrazole-4-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14Cl2N2O2/c1-4-20-14(19)13-8(2)17-18(9(13)3)12-6-10(15)5-11(16)7-12/h5-7H,4H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BANDJCCKJCTBPK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N(N=C1C)C2=CC(=CC(=C2)Cl)Cl)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14Cl2N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ethyl 1-(3,5-dichlorophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[2-(Tert-butoxy)-2-oxoethyl]bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B1409335.png)

![(R)-N-[(1R)-1-(5-Fluoropyridin-2-yl)ethyl]-2-methylpropane-2-sulfinamide](/img/structure/B1409337.png)

![1-Methyl-1,3,7-triaza-spiro-[4.4]nonan-4-one hydrochloride](/img/structure/B1409342.png)

![Ethyl 1-(5-methyl-6-phenylthieno[2,3-d]pyrimidin-4-yl)piperidine-4-carboxylate](/img/structure/B1409344.png)